4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine
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Overview
Description
4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a cyclopropylamine moiety, and a tolyl group
Preparation Methods
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazole ring. One common synthetic route includes the following steps:
Oxazole Formation: : The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a β-ketoester or β-diketone, with an amine under acidic conditions.
Cyclopropylamine Addition: : The cyclopropylamine group is introduced through nucleophilic substitution, where the oxazole ring is reacted with cyclopropylamine in the presence of a base.
Tolyl Group Introduction: : The tolyl group (p-tolyl) is added through a Friedel-Crafts acylation reaction, where the oxazole ring is treated with p-tolyl chloride and a Lewis acid catalyst.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of sulfonyl oxazole derivatives.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the reduction of the sulfonyl group.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions.
Scientific Research Applications
4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: : The compound's unique properties make it useful in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, while the cyclopropylamine moiety can interact with biological targets through hydrogen bonding and other non-covalent interactions. The exact mechanism depends on the specific application and the biological or chemical system involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-((4-Chlorophenyl)sulfonyl)-N-cyclopropyl-2-(p-tolyl)oxazol-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds may include other oxazole derivatives, sulfonyl-containing compounds, and cyclopropylamine derivatives. The uniqueness of this compound lies in its specific arrangement of these groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECSKIHVURFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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